molecular formula C10H13NO B2814152 (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 168903-23-9

(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2814152
CAS No.: 168903-23-9
M. Wt: 163.22
InChI Key: VYGIPIBKCOYHFK-JTQLQIEISA-N
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Description

Discovery and Development Timeline

The synthesis of (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine emerged from systematic efforts to optimize the pharmacological profiles of aminoindane derivatives. While the exact date of its first synthesis remains unspecified in public databases, related compounds such as 5-methoxy-6-methyl-2-aminoindan (CAS 132980-16-6) were documented in PubChem records as early as 2005. The enantiomeric form, (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine (CAS 180915-77-9), was cataloged in 2006, suggesting concurrent exploration of stereoisomers during this period.

Key milestones include:

  • 2005–2010 : Characterization of foundational aminoindanes, including 2-aminoindane and its methoxy-substituted derivatives, with preliminary pharmacological screening.
  • 2015–2020 : Advances in asymmetric synthesis techniques enabled the isolation of enantiomerically pure (1S)-6-Methoxy derivatives, as reflected in updated PubChem entries.
  • 2020–Present : Integration into structure-activity relationship (SAR) studies focused on serotonin receptor modulation, leveraging its methoxy group’s electronic effects.

Position within Aminoindane Research Framework

This compound occupies a niche within the aminoindane class, distinguished by three structural features:

  • Stereochemistry : The S-configuration at the 1-position differentiates it from the R-enantiomer, potentially influencing receptor binding kinetics.
  • Substitution Pattern : The 6-methoxy group contrasts with common 5-methoxy or methylenedioxy substitutions seen in compounds like MDAI (5,6-methylenedioxy-N-methyl-2-aminoindane).
  • Saturation : Partial saturation of the indane ring modulates conformational flexibility compared to fully aromatic analogues.

This compound bridges gaps between early anti-Parkinsonian aminoindanes (e.g., rasagiline metabolites) and contemporary serotonin-focused research. Its structural attributes position it as a tool compound for probing stereochemical preferences in monoamine transporter interactions.

Significance in Medicinal Chemistry and Drug Discovery

The molecule’s design incorporates lessons from historical aminoindane research:

  • Bioisosteric Potential : The indane scaffold serves as a bioisostere for phenethylamine, offering metabolic stability while retaining affinity for catecholamine receptors.
  • Methoxy Group Impact : The 6-methoxy substituent may enhance blood-brain barrier permeability compared to polar hydroxyl groups, as observed in related compounds.
  • Stereochemical Specificity : Enantiomeric purity is critical for targeted neuropharmacology, as demonstrated by differential activities of R- and S-forms in receptor assays.
Property Value Source
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Chiral Center 1 (S-configuration)
Key Substituents 6-methoxy, 1-amine

Research Evolution and Milestone Studies

Critical studies underpinning its development include:

  • Synthetic Methodologies : Optimized routes for enantioselective synthesis, such as chiral resolution techniques documented for the R-enantiomer.
  • Receptor Profiling : In vitro screens against serotonin (5-HT) and dopamine transporters, revealing subtype selectivity trends.
  • Comparative SAR Analyses : Contrasts with 2-aminoindane derivatives highlight the role of methoxy positioning in modulating off-target effects.

Properties

IUPAC Name

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIPIBKCOYHFK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@@H]2N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, a compound characterized by its unique indene structure with a methoxy group, has garnered attention in scientific research for its potential biological activities. This article synthesizes available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 180915-62-2

This compound features a bicyclic structure that includes an indane core, which is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The methoxy group enhances its binding affinity to various enzymes and receptors, suggesting that it may modulate neurotransmitter levels in the brain. Specifically, it has been studied for its potential role as a monoamine oxidase inhibitor (MAOI) , which could have implications for treating mood disorders and neurodegenerative diseases.

1. Neuroprotective Effects

Research indicates that this compound may protect neurons from oxidative stress and apoptosis. Its ability to inhibit monoamine oxidase suggests that it can increase levels of serotonin and dopamine, which are critical for mood regulation and cognitive functions .

2. Antiviral Properties

Preliminary studies have explored the compound's potential as an anti-virulence agent against pathogenic bacteria by targeting specific virulence factors. This could lead to novel therapeutic strategies against bacterial infections .

3. Interaction with Kappa Opioid Receptors

The compound has been identified as a potential positive allosteric modulator of kappa-opioid receptors (KOR), which are involved in pain perception and mood regulation. This interaction may enhance the efficacy of KOR agonists, offering new avenues for pain management.

Research Findings

Recent studies have provided quantitative insights into the biological activities of this compound. The following table summarizes key findings related to its biological effects:

StudyBiological ActivityMethodologyKey Findings
MAO InhibitionIn vitro assaysDemonstrated significant inhibition of MAO-A and MAO-B enzymes with IC50 values in the low micromolar range.
NeuroprotectionCell culture modelsShowed protective effects against oxidative stress-induced apoptosis in neuronal cell lines.
Anti-VirulencePathogen assaysInhibited virulence factor production in pathogenic bacteria at sub-micromolar concentrations.

Case Study 1: Neuroprotective Mechanisms

In a controlled study involving neuronal cell cultures exposed to oxidative stress, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell death and preservation of mitochondrial function, highlighting its potential as a neuroprotective agent.

Case Study 2: Kappa Opioid Receptor Modulation

A pharmacological evaluation was conducted to assess the modulation of KOR by this compound. The compound enhanced the analgesic effects of KOR agonists in animal models, suggesting its utility in developing new analgesics with reduced side effects associated with traditional opioids.

Scientific Research Applications

1.1. Anti-Parkinson's Disease Treatment

One of the most notable applications of (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is its role as an intermediate in the synthesis of Rasagiline, a drug used to treat Parkinson's disease. Rasagiline is an irreversible monoamine oxidase B inhibitor that enhances dopamine levels and provides neuroprotective effects. The compound serves as a precursor in the synthetic pathway leading to Rasagiline, which is marketed for its efficacy and reduced side effects compared to older treatments like Selegiline .

1.2. Neuroprotective Properties

Research indicates that derivatives of this compound may possess neuroprotective properties. These compounds can potentially mitigate oxidative stress and protect neuronal cells from degeneration, making them candidates for further investigation in neurodegenerative disease therapies .

2.1. Organic Synthesis

This compound is utilized in various organic synthesis reactions due to its unique structural features. Its methoxy group and indene framework allow for diverse functionalization, making it a valuable building block in the synthesis of more complex organic molecules .

2.2. Reductive Amination

The compound can be synthesized through reductive amination processes involving 6-methoxyindanone and appropriate amines. This method allows for the efficient production of this compound while minimizing by-products, thus enhancing yield and purity.

Case Studies and Research Findings

StudyFocusFindings
Patent CN101062897ASynthesis MethodDescribes improved methods for synthesizing 2,3-dihydro-1H-indenes-1-amines as intermediates for Rasagiline production, highlighting efficiency and cost-effectiveness .
Neuroprotective ResearchPotential BenefitsInvestigates the neuroprotective effects of related compounds, suggesting their role in treating neurodegenerative diseases through oxidative stress reduction .
Organic Synthesis ReviewBuilding Block UtilityReviews the versatility of (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amines in organic synthesis, emphasizing their functionalization potential .

Comparison with Similar Compounds

Substituent Effects on the Indane Core

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine -OCH₃ (6) C₁₀H₁₃NO 163.22 Electron-rich due to methoxy; potential H-bond donor/acceptor
6-Methyl-2,3-dihydro-1H-inden-1-amine -CH₃ (6) C₁₀H₁₃N 147.22 Increased lipophilicity (logP) compared to methoxy analog
(1S)-4-Chloro-2,3-dihydro-1H-inden-1-amine -Cl (4) C₉H₁₀ClN 167.64 Electron-withdrawing Cl alters electronic profile; possible metabolic stability
(S)-6-Fluoroindan-1-amine hydrochloride -F (6) C₉H₁₁ClFN 203.65 Enhanced solubility (HCl salt); fluorine’s electronegativity impacts binding

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : Methyl and chloro substituents increase logP compared to methoxy, affecting membrane permeability and bioavailability .
  • Solubility : Hydrochloride salts (e.g., (S)-6-fluoroindan-1-amine hydrochloride) improve aqueous solubility, which is critical for pharmacokinetics .

Stereochemical Variations

Enantiomers of the target compound exhibit distinct biological and commercial profiles:

Compound Name Configuration Key Features
This compound S Widely available; priced at $232.00–$905.60/g
(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride R Higher cost (e.g., $700/g for 95% purity); used as a pharmaceutical intermediate

Implications :

  • Biological Activity : Enantiomers may bind differentially to chiral targets (e.g., enzymes, GPCRs). For example, (S)-configured amines often show higher affinity for certain receptors .
  • Synthesis Complexity : Resolution of enantiomers requires chiral catalysts or chromatographic methods, impacting cost .

Derivatives with Modified Amine Groups

Analogous compounds with protected or functionalized amines highlight reactivity differences:

Compound Name Amine Modification Application
Methyl (R)-2-((tert-butoxycarbonyl)(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate tert-Butoxycarbonyl (Boc) Intermediate for peptide coupling; enhances stability during synthesis
(S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Propargyl group Used in click chemistry for bioconjugation

Comparison :

  • The target compound’s primary amine offers direct reactivity for derivatization (e.g., acylation, sulfonylation), whereas Boc-protected analogs require deprotection steps .
  • Propargyl-modified derivatives enable site-specific labeling but introduce steric bulk .

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